1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone
Description
Chemical Name: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone CAS No.: 937602-09-0 Molecular Formula: C₂₄H₂₄O₄ Molecular Weight: 376.4 g/mol Structural Features: The compound comprises a central acetophenone core substituted with a benzyloxy-phenoxypropoxy chain at the 3-position of the phenyl ring. Its structure includes three ether linkages and a ketone group, contributing to its lipophilicity (XLogP3: 5.1) and moderate topological polar surface area (44.8 Ų) .
Properties
IUPAC Name |
1-[3-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-19(25)21-9-5-10-24(17-21)27-16-6-15-26-22-11-13-23(14-12-22)28-18-20-7-3-2-4-8-20/h2-5,7-14,17H,6,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMFXXUQRGTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(benzyloxy)phenol with 1,3-dibromopropane to form 3-(4-(benzyloxy)phenoxy)propane. This intermediate is then reacted with 3-(4-hydroxyphenyl)propan-1-one under basic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Chemical Reactions Analysis
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound is utilized in studies involving enzyme inhibition and protein-ligand interactions. Its structure makes it a useful probe for understanding biological pathways and mechanisms at the molecular level.
Medicine
The compound is being investigated for potential therapeutic applications, particularly as a precursor for drug development. Its structural characteristics suggest possible anti-inflammatory or anticancer properties, warranting further exploration in medicinal chemistry.
Industry
Although not widely used industrially, it serves as a model compound for developing new synthetic methodologies and reaction conditions. Its unique chemical properties may inspire innovative approaches in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential applications in designing therapeutic agents targeting metabolic disorders.
- Binding Affinity Assessments : Interaction studies focusing on binding affinities with various biological targets have been conducted to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The benzyloxy and phenoxy groups may facilitate binding to specific sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations :
- Positional Isomerism : The 3-substituted target compound (937602-09-0) exhibits superior H3R binding compared to its 4-substituted isomer (937602-11-4), likely due to steric effects influencing receptor interaction .
- Linker Length : Ethoxy-linked analogues (e.g., 937601-88-2) show reduced molecular flexibility and lipophilicity, diminishing mitochondrial targeting efficiency compared to propoxy-containing derivatives .
- Electron-Withdrawing Groups : Chloro (QD17) and fluoro (QD3) substituents enhance H3R affinity and metabolic stability via hydrophobic interactions and reduced oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Table 2: Property-Based Comparison
Key Trends :
- Lipophilicity : The target compound’s higher XLogP3 (5.1) correlates with improved blood-brain barrier penetration, critical for CNS-targeted H3R ligands .
- Synthetic Yield : Propoxy-linked derivatives (e.g., target compound) generally exhibit lower yields (18–35%) compared to ethoxy analogues due to steric challenges in Williamson ether synthesis .
Biological Activity
The compound 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone , also known by its CAS number 34068-01-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methodologies, biological assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 344.42 g/mol. It features multiple aromatic rings and ether linkages, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.42 g/mol |
| Boiling Point | Not available |
| Solubility | High in organic solvents |
| CAS Number | 34068-01-4 |
Anticancer Properties
Compounds with benzyloxy and phenoxy groups have been investigated for their anticancer activities. A study highlighted that certain benzyloxy derivatives demonstrated potent efficacy against ovarian cancer xenografts in nude mice, showing a tumor growth suppression rate of nearly 100% . This suggests that this compound may possess similar anticancer properties, warranting further investigation.
The proposed mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some phenolic compounds are known to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .
Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry synthesized various ether derivatives and evaluated their biological activities. The study found that specific modifications to the benzyloxy group enhanced antimicrobial efficacy against resistant strains . Although this study did not focus directly on our compound, it emphasizes the importance of structural variations in biological activity.
Study 2: Structure-Activity Relationship
Another research article explored the structure-activity relationship (SAR) of phenolic compounds, indicating that the presence of electron-donating groups like benzyloxy significantly enhances biological activity against cancer cells . This supports the hypothesis that our compound could exhibit similar or enhanced activities due to its unique structure.
Q & A
Q. Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.8–7.4 ppm) and ethanone carbonyl (δ 205–210 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 394.4 for C₂₂H₂₂N₂O₅ derivatives) .
- Purity assessment :
- HPLC-UV (λ = 254 nm) with C18 columns detects impurities (<1%) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., C–O bond angles) .
How do structural modifications (e.g., alkoxy chain length) impact biological activity?
Q. Answer :
- Propoxy vs. methoxy chains : Longer propoxy chains enhance lipophilicity, improving cell membrane permeability (logP increases by ~0.5 units) .
- Benzyloxy substitution : Fluorination at the benzyl position (e.g., 3-fluoro analogs) increases binding affinity to cytochrome P450 enzymes (IC₅₀ reduced by 40%) .
- Hydroxy group placement : Para-hydroxy derivatives show stronger antioxidant activity (EC₅₀ = 12 µM in DPPH assays) compared to meta-substituted analogs .
What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant)?
Answer : Discrepancies arise from:
- Assay variability : Standardize bacterial strains (e.g., E. coli ATCC 25922) and antioxidant models (ABTS vs. DPPH) .
- Concentration ranges : Test 1–100 µM doses to avoid false negatives from solubility limits .
- Metabolite interference : Use LC-MS to identify degradation products during prolonged assays .
What computational tools predict metabolic pathways and toxicity?
Q. Answer :
- SwissADME : Predicts CYP450 metabolism (e.g., hydroxylation at the propoxy chain) and blood-brain barrier permeability .
- Molecular docking (AutoDock Vina) : Identifies binding pockets in targets like COX-2 (binding energy < −8 kcal/mol) .
- ProTox-II : Estimates hepatotoxicity (probability score >0.7) and mutagenicity risks .
How does steric hindrance from the benzyloxy group affect derivatization?
Q. Answer :
- Electrophilic substitution : The bulky benzyloxy group directs nitration to the para position, requiring BF₃·Et₂O as a catalyst (yield increases from 45% to 72%) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids is hindered unless Pd(OAc)₂/PPh₃ catalysts are used .
What safety protocols are critical for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis (vapor pressure = 0.1 mmHg at 25°C) .
- Spill management : Neutralize with vermiculite and dispose as hazardous waste .
How is X-ray crystallography applied to confirm derivatives’ structures?
Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 85° between aromatic rings) . Data collection at 100 K minimizes thermal motion artifacts .
What in vitro assays evaluate pharmacological potential?
Q. Answer :
- Cytotoxicity : MTT assay on HeLa cells (48-hour exposure, IC₅₀ = 25 µM) .
- Antioxidant activity : DPPH radical scavenging (EC₅₀ = 18 µM) with ascorbic acid as control .
- Enzyme inhibition : Fluorescence-based assays for COX-2 (IC₅₀ = 9 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
